molecular formula C8H10BClO4 B1371501 (5-Chloro-2-(methoxymethoxy)phenyl)boronic acid CAS No. 609352-56-9

(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid

Cat. No. B1371501
M. Wt: 216.43 g/mol
InChI Key: QTWCKSWCYVBQTN-UHFFFAOYSA-N
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Description

The compound “(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and an organic moiety . They are commonly used in organic synthesis due to their stability and ease of handling .


Molecular Structure Analysis

Boronic acids are planar compounds with sp2-hybridized boron atoms. The boron atom in these compounds contains an empty p-orbital, which allows it to act as a Lewis acid . The specific molecular structure of “(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid” is not provided in the searched resources.


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Protodeboronation, a process that involves the removal of a boron group from a boronic acid, is another reaction that boronic acids can undergo .

Scientific Research Applications

Fluorescence Quenching Studies

(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid (5CMPBA) has been studied for its fluorescence quenching properties in alcohols, specifically looking at the interaction with aniline as a quencher. The findings suggest that 5CMPBA exhibits negative deviations in Stern-Volmer plots, indicating different conformers of the solutes in the ground state. This is attributed to the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments, highlighting its potential in fluorescence studies (Geethanjali et al., 2015).

Photophysical Properties

Research on the photophysical properties like ground state and excited state dipole moments, as well as fluorescence quantum yield of 5CMPBA, has been carried out. The study conducted in various solvents demonstrates that 5CMPBA's emission wavelength is sensitive to solvent polarity, offering insights into its potential applications in molecular spectroscopy and solvent polarity studies (Geethanjali et al., 2015).

Binding Interaction with Sugars

The binding interaction of 5CMPBA with different sugars like dextrose and sucrose in aqueous medium has been investigated, revealing significant insights into the binding affinities and the influence of sugar structure on these interactions. This research is crucial for understanding the molecular recognition processes involving boronic acids and sugars, relevant in biochemical and medical research (Bhavya et al., 2016).

Reduction of Fructose in Food Matrices

Research has also been conducted on the application of boronic acids, including 5CMPBA, for the specific reduction of fructose in food matrices like fruit juice. This study confirms the potential of boronic acids in modifying sugar content, which has significant implications for the food industry and nutritional science (Pietsch & Richter, 2016).

properties

IUPAC Name

[5-chloro-2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWCKSWCYVBQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634819
Record name [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-(methoxymethoxy)phenyl)boronic acid

CAS RN

609352-56-9
Record name [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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